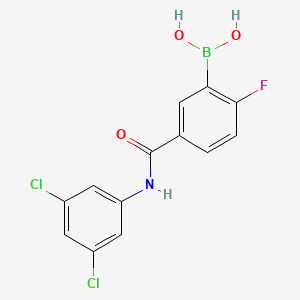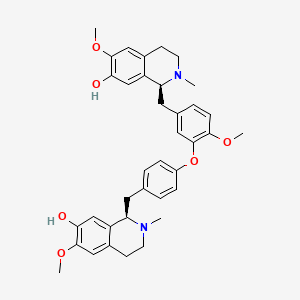
Grisabine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Grisabine is a bisbenzylisoquinoline alkaloid that has been isolated from the plant Abuta grisebachii It belongs to a class of compounds known for their complex structures and diverse biological activities
Méthodes De Préparation
Grisabine can be synthesized through several routes. One notable method involves the isolation from natural sources, specifically from the plant Abuta grisebachii . The synthetic route typically involves the extraction of the plant material followed by purification processes such as chromatography. Industrial production methods may involve large-scale extraction and purification techniques to obtain the compound in significant quantities.
Analyse Des Réactions Chimiques
Grisabine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and ceric ammonium nitrate for oxidative degradation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can help determine the nature and substitution of the benzyl half of the bisbenzylisoquinoline alkaloid .
Applications De Recherche Scientifique
Grisabine has a wide range of scientific research applications. In chemistry, it is used to study the structure and reactivity of bisbenzylisoquinoline alkaloids . In biology, it has been investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease processes . In medicine, this compound’s unique structure and biological activity make it a candidate for drug development and therapeutic interventions. Additionally, it has industrial applications in the production of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of grisabine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit enzymes such as peroxiredoxin 1 and glutaredoxin 3 . These enzymes play crucial roles in cellular redox regulation and signaling pathways. By inhibiting these enzymes, this compound can increase intracellular reactive oxygen species levels, leading to apoptosis induction and tumor suppression .
Comparaison Avec Des Composés Similaires
Grisabine is part of a larger family of bisbenzylisoquinoline alkaloids, which includes compounds such as grisabutine, dauricine, and neothalibrine . These compounds share similar structural features but differ in their specific biological activities and mechanisms of action. For example, dauricine is known for its anti-inflammatory properties, while neothalibrine has been studied for its potential anticancer effects . This compound’s unique combination of structural features and biological activities sets it apart from these similar compounds, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
62057-36-7 |
|---|---|
Formule moléculaire |
C37H42N2O6 |
Poids moléculaire |
610.7 g/mol |
Nom IUPAC |
(1R)-1-[[4-[5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-12-25-19-35(43-4)32(40)21-28(25)30(38)16-23-6-9-27(10-7-23)45-37-18-24(8-11-34(37)42-3)17-31-29-22-33(41)36(44-5)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31+/m1/s1 |
Clé InChI |
ZKGBUDJODLZAHS-JSOSNVBQSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


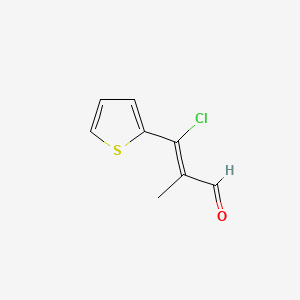
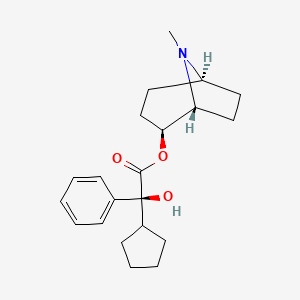

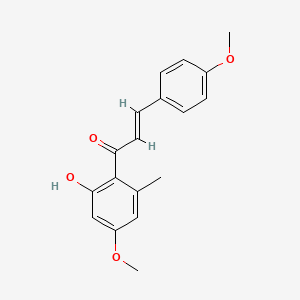

![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)
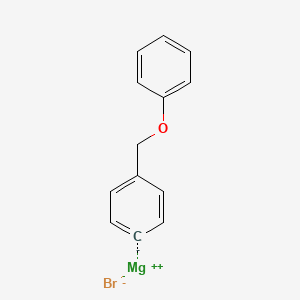
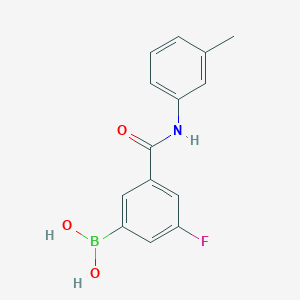

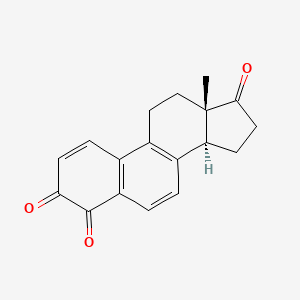
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)

![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
